2-氯-N-(2-硝基苯基)乙酰胺

描述

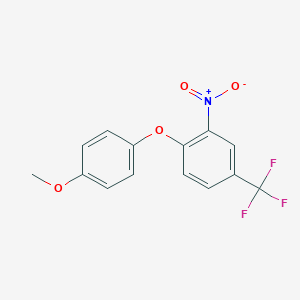

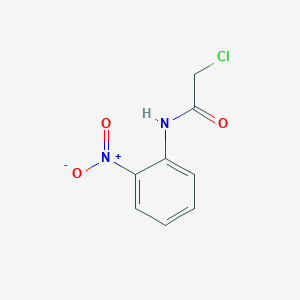

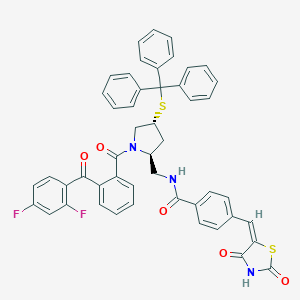

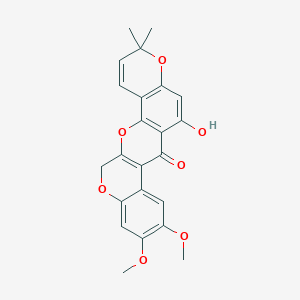

2-chloro-N-(2-nitrophenyl)acetamide is a chemical compound with the molecular formula C8H7ClN2O3 . It has been identified as a reactant in the synthesis of Clonazepam, an antiepileptic agent with anxiolytic and antimanic properties . It has also been used as a synthetic intermediate in the production of maternal embryonic leucine zipper kinase (MELK) inhibitors with anticancer activity .

Synthesis Analysis

The synthesis of 2-chloro-N-(2-nitrophenyl)acetamide has been reported in various studies. For instance, one method involves the reaction of 2-chloracetamide with formaldehyde . Another study mentions its synthesis as part of the process of creating Clonazepam .

Molecular Structure Analysis

The molecular structure of 2-chloro-N-(2-nitrophenyl)acetamide has been analyzed in several studies. For example, one study discusses the conformation of the N-H and C=O bonds in the molecule . Another study provides a detailed analysis of the intermolecular interactions in the crystal structure of the molecule .

Chemical Reactions Analysis

In terms of chemical reactions, 2-chloro-N-(2-nitrophenyl)acetamide has been found to participate in various interactions. For instance, in the crystal, a three-dimensional structure is generated by N—H…O, C—H…O and C—H…Cl hydrogen bonds plus C—H…π (ring) interactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2-chloro-N-(2-nitrophenyl)acetamide include a molecular weight of 214.60 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors .

科学研究应用

Antibacterial Activity

The compound has shown potential as an antibacterial agent. For instance, a study found that 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide has good potential against Klebsiella pneumoniae . The chloro atom in the molecule is responsible for improving this activity, possibly by stabilizing the molecule in the target enzyme at the site .

Antifungal Activity

The compound has also been synthesized with the aim of being used as an antifungal agent . This suggests that it could have potential applications in the treatment of fungal infections.

Disinfectant Properties

In addition to its potential as an antimicrobial agent, the compound has also been synthesized for use as a disinfectant . This could make it useful in a variety of settings, from healthcare to food production.

Herbicidal Properties

The compound has been synthesized with the aim of being used as a herbicide . This suggests that it could have applications in agriculture, particularly in the control of unwanted plant growth.

Antiproliferative Activity

Some derivatives of the compound have shown promising antiproliferative activity . This suggests that they could have potential applications in the treatment of cancer.

Pharmacokinetic Profile

The compound has shown an excellent pharmacokinetic profile, indicating good parameters for oral use . This suggests that it could be developed into a drug that can be conveniently administered orally.

属性

IUPAC Name |

2-chloro-N-(2-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O3/c9-5-8(12)10-6-3-1-2-4-7(6)11(13)14/h1-4H,5H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXWVCPLQFJVURO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CCl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10906206 | |

| Record name | 2-Chloro-N-(2-nitrophenyl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10906206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(2-nitrophenyl)acetamide | |

CAS RN |

10147-70-3 | |

| Record name | 10147-70-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8365 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-N-(2-nitrophenyl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10906206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5S)-1-[(1R,6R)-6-Methylcyclohex-3-ene-1-carbonyl]-5-(trityloxymethyl)pyrrolidin-2-one](/img/structure/B157461.png)

![N-(6-Hydrazinyl-6-oxohexyl)-6-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}hexanamide](/img/structure/B157473.png)